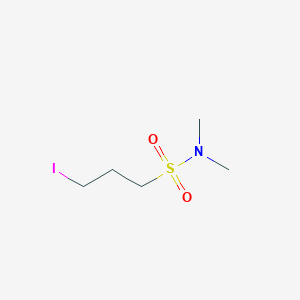







|
REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:10])[S:3]([CH2:6][CH2:7][CH2:8]Cl)(=[O:5])=[O:4].[I-:11].[Na+]>CC(=O)CC>[CH3:1][N:2]([CH3:10])[S:3]([CH2:6][CH2:7][CH2:8][I:11])(=[O:5])=[O:4] |f:1.2|
|


|
Name
|
|
|
Quantity
|
1.06 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(S(=O)(=O)CCCCl)C
|
|
Name
|
|
|
Quantity
|
2.57 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Na+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(CC)=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature the solvent
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was partitioned between ethyl acetate (20 mL) and water (20 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried (MgSO4)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(S(=O)(=O)CCCI)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |